molecular formula C10H9ClN2O B13268907 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine

Cat. No.: B13268907
M. Wt: 208.64 g/mol
InChI Key: XEUJZNLGBIVZSJ-UHFFFAOYSA-N
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Description

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C10H9ClN2O This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a furan-2-ylmethyl group attached to the nitrogen atom at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridin-3-amine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-pyridinamine: Similar structure but lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)pyridin-2-amine: Similar structure but lacks the chlorine atom at the 6th position.

    6-chloro-N-(furan-2-ylmethyl)pyridazin-3-amine: Similar structure but with a pyridazine ring instead of a pyridine ring.

Uniqueness

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine is unique due to the presence of both the chlorine atom and the furan-2-ylmethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C10H9ClN2O/c11-10-4-3-8(6-13-10)12-7-9-2-1-5-14-9/h1-6,12H,7H2

InChI Key

XEUJZNLGBIVZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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